molecular formula C25H35N5O4 B12724509 Secopyrabital CAS No. 74890-32-7

Secopyrabital

Cat. No.: B12724509
CAS No.: 74890-32-7
M. Wt: 469.6 g/mol
InChI Key: UBDZJOMBEJSPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secopyrabital is a barbiturate derivative primarily recognized for its sedative and hypnotic properties. As a central nervous system (CNS) depressant, it acts on gamma-aminobutyric acid (GABA) receptors to enhance inhibitory neurotransmission, thereby inducing sedation . While its exact clinical applications are less documented compared to first-line barbiturates, its structural analogs—such as phenobarbital, pentobarbital, and secobarbital—are widely used in managing epilepsy, insomnia, and anesthesia . This compound’s pharmacological profile is characterized by intermediate lipid solubility, which influences its onset and duration of action.

Properties

CAS No.

74890-32-7

Molecular Formula

C25H35N5O4

Molecular Weight

469.6 g/mol

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-pentan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H17N3O.C12H18N2O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5-9H,1-4H3;5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)

InChI Key

UBDZJOMBEJSPHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Secopyrabital can be synthesized through malonic ester alkylations and nucleophilic acyl substitution reactions. The synthesis involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Secopyrabital undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted barbiturates .

Scientific Research Applications

Secopyrabital has several scientific research applications, including:

    Chemistry: Used as a model compound in studying barbiturate chemistry and reaction mechanisms.

    Biology: Employed in research on the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential use in anesthesia and the treatment of epilepsy.

    Industry: Utilized in the development of new sedative and hypnotic drugs .

Mechanism of Action

Secopyrabital exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor complex. This binding increases the duration of chloride ion channel opening, leading to prolonged inhibitory effects of GABA in the thalamus. This results in sedation, hypnosis, and anesthesia .

Comparison with Similar Compounds

Key Observations:

  • Onset and Duration: this compound’s intermediate lipid solubility suggests a slower onset than secobarbital but faster than phenobarbital, aligning with its predicted half-life .
  • Metabolic Pathways: Unlike phenobarbital (CYP2C9-dependent), this compound’s reliance on CYP3A4 may reduce drug interactions with anticonvulsants metabolized via CYP2C9 .
  • Excretion: Higher renal excretion compared to phenobarbital implies reduced accumulation in renal impairment, though clinical validation is required .

Pharmacodynamic and Clinical Efficacy Comparison

Table 2: Pharmacodynamic and Clinical Profiles

Aspect This compound* Phenobarbital Secobarbital
Primary Use Sedation Epilepsy, Sedation Insomnia
Mechanism GABA-A potentiation GABA-A potentiation GABA-A potentiation
Therapeutic Index Narrow Narrow Narrow
Adverse Effects Respiratory depression Drowsiness, Rash Dependence, Tolerance

Analysis:

  • Safety Profile : All barbiturates exhibit narrow therapeutic indices, with risks of respiratory depression and dependence. This compound’s adverse effect profile is presumed analogous to secobarbital due to structural similarity .
  • Clinical Utility: Phenobarbital remains preferred for epilepsy due to prolonged half-life, whereas this compound’s intermediate duration may position it as a niche agent for short-term sedation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.